molecular formula C20H21N3O B3032285 (4-benzylpiperazino)(1H-indol-3-yl)methanone CAS No. 137643-31-3

(4-benzylpiperazino)(1H-indol-3-yl)methanone

Cat. No. B3032285
CAS RN: 137643-31-3
M. Wt: 319.4 g/mol
InChI Key: KGJKHWBESJPEQO-UHFFFAOYSA-N
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Description

The compound (4-benzylpiperazino)(1H-indol-3-yl)methanone is a derivative of benzylpiperazine and indole, which are known for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it could be related to the compounds studied within these papers, which include benzylpiperazine moieties and methanone groups.

Synthesis Analysis

The synthesis of related compounds involves the reductive amination of intermediates with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions. Another synthesis approach described involves a photoinduced rearrangement of arylvinyl chromones to produce benzoaryl methanones . While this method does not directly apply to the target compound, it provides insight into the synthetic strategies that could be employed for structurally related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques are crucial for confirming the structure of the synthesized compounds and ensuring the purity of the final product.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds similar to the target molecule have not been explicitly discussed in the provided papers. However, the antimicrobial activity of these compounds has been evaluated, indicating their potential as bioactive molecules . The docking studies with crystal structures of proteins suggest that these compounds can interact with biological targets, which is an important aspect of their chemical properties .

Relevant Case Studies

The papers discuss the antimicrobial and antifungal activities of compounds that are structurally related to this compound. For instance, compounds with benzylpiperazine and methanone groups have shown significant antibacterial and antifungal activity, comparable to standard treatments . Another study reported the synthesis of novel pyrazole derivatives with arylpiperazine and methanone groups, which exhibited promising antifungal activity . These case studies highlight the potential therapeutic applications of such compounds.

Safety and Hazards

The safety and hazards associated with “(4-benzylpiperazino)(1H-indol-3-yl)methanone” are not explicitly mentioned in the resources I have .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would likely vary depending on the specific pathway and the context of the biological system.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(18-14-21-19-9-5-4-8-17(18)19)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJKHWBESJPEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402237
Record name (4-benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

137643-31-3
Record name (4-benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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